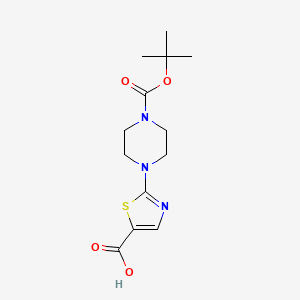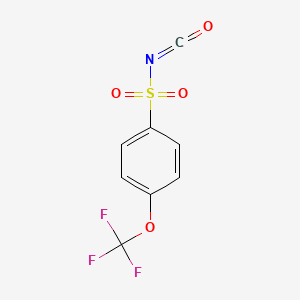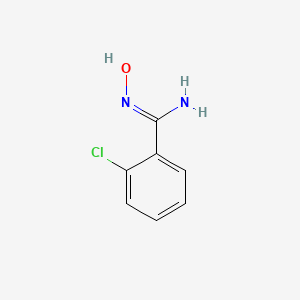![molecular formula C12H14N4O3 B2949242 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1005624-68-9](/img/structure/B2949242.png)
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHC belongs to the class of pyrazole derivatives, and its unique chemical structure makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its ability to inhibit various enzymes and proteins that are involved in disease progression. For instance, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation and cancer. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects. For instance, it has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been shown to increase the level of insulin and decrease the level of glucose in the blood, indicating its potential use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its high potency and selectivity. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit a high degree of selectivity towards its target enzymes and proteins, which reduces the risk of off-target effects. However, one of the limitations of using 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide. One potential direction is the development of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, which could provide valuable insights into its therapeutic potential. Additionally, the development of novel synthesis methods for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide could improve its accessibility and reduce its cost.
Métodos De Síntesis
The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves the reaction of 1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-2-4-10(5-3-9)19-8-16-7-6-11(15-16)12(17)14-13/h2-7H,8,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNNYGGFZGCITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)
![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)




![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide](/img/structure/B2949171.png)

![N1-butyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2949175.png)
![N-isobutyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2949176.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2949177.png)

